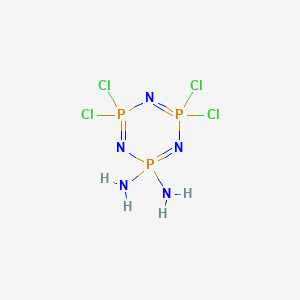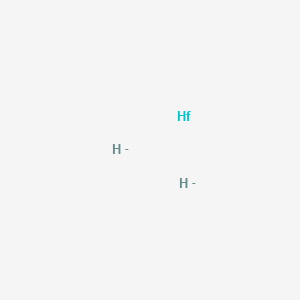
12-Wolframosilicic acid
Overview
Description
12-Wolframosilicic acid, also known as silicotungstic acid, is a heteropoly acid with the chemical formula H₆O₄₁SiW₁₂. It is a white to off-white solid that is highly soluble in water. This compound is widely used in various fields due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Wolframosilicic acid can be synthesized by reacting sodium tungstate with silicon dioxide in an acidic medium. The reaction typically involves the following steps:
- Dissolve sodium tungstate in water.
- Add silicon dioxide to the solution.
- Adjust the pH to an acidic range using hydrochloric acid.
- Heat the mixture to facilitate the reaction.
- Filter and purify the resulting this compound .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity. The final product is often crystallized and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions: 12-Wolframosilicic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic and inorganic reactions.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: It can participate in substitution reactions, where its tungsten atoms are replaced by other metal ions
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions may require heating.
Substitution: Metal salts like copper sulfate or iron chloride are used in aqueous solutions
Major Products:
Oxidation: Produces oxidized organic or inorganic compounds.
Reduction: Yields reduced forms of tungsten.
Substitution: Forms metal-substituted heteropoly acids
Scientific Research Applications
12-Wolframosilicic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and acid-catalyzed reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Utilized in the production of pigments, coatings, and as a catalyst in petrochemical processes .
Mechanism of Action
The mechanism of action of 12-Wolframosilicic acid involves its ability to donate and accept electrons, making it an effective catalyst in redox reactions. It interacts with molecular targets by forming complexes with metal ions and organic molecules, facilitating various chemical transformations. The pathways involved include electron transfer and coordination chemistry .
Comparison with Similar Compounds
Phosphotungstic Acid: Another heteropoly acid with similar catalytic properties but contains phosphorus instead of silicon.
Molybdosilicic Acid: Contains molybdenum instead of tungsten, used in similar applications but with different reactivity.
Tungstophosphoric Acid: Similar structure but with phosphorus, used in catalysis and material science .
Uniqueness: 12-Wolframosilicic acid is unique due to its high solubility in water, stability under various conditions, and strong oxidizing properties. These characteristics make it particularly valuable in catalysis and industrial applications .
Properties
IUPAC Name |
silane;tungsten;tetracontahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/40H2O.H4Si.12W/h40*1H2;1H4;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBQILTFVSZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[SiH4].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H84O40SiW12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12363-31-4 (Parent), 12027-43-9 (silicotungstic acid hydrate salt/solvate) | |
| Record name | Silicotungstic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
2958.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Tungstate(4-), [.mu.12-[orthosilicato(4-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]tetracosa-.mu.-oxododecaoxododeca-, hydrogen (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12027-38-2 | |
| Record name | Silicotungstic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate(4-), [.mu.12-[orthosilicato(4-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]tetracosa-.mu.-oxododecaoxododeca-, hydrogen (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12-wolframosilicic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-wolframosilicic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-propylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B78406.png)

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)








